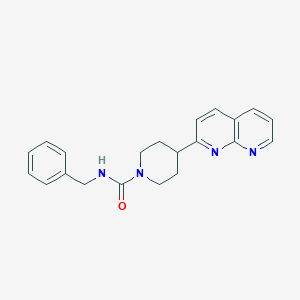

![molecular formula C21H23FN6O2 B6468663 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640970-30-3](/img/structure/B6468663.png)

6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetTerminal deoxynucleotidyl transferase (TdT) , a DNA polymerase involved in the repair of double-strand breaks .

Mode of Action

The compound likely interacts with its target, TdT, in a nucleotide-competitive manner . This means it competes with the deoxynucleotide triphosphate (dNTP) for the binding site on TdT

Biochemical Pathways

The compound, by inhibiting TdT, could potentially affect the Non-Homologous End Joining (NHEJ) pathway , which is a major pathway for the repair of double-strand breaks in DNA

Result of Action

Similar compounds have shown a selective toxicity toward certain cell lines , suggesting that this compound might also exhibit selective cytotoxic effects.

Análisis Bioquímico

Biochemical Properties

6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to act as a nucleotide-competitive inhibitor of terminal deoxynucleotidyl transferase (TdT), an enzyme involved in DNA synthesis and repair . The compound’s interaction with TdT is characterized by its binding to the enzyme’s active site, thereby inhibiting its activity and preventing the incorporation of nucleotides into DNA strands .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been observed to induce selective toxicity in certain cancer cell lines, such as MOLT-4, while exhibiting lower toxicity in non-cancerous cells like HeLa . This selective toxicity is attributed to the compound’s ability to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with TdT. The compound’s fluorobenzoyl group interacts with the enzyme’s nucleotide-binding pocket, while the pyrrolo[3,4-c]pyrrol moiety stabilizes the binding through hydrophobic interactions . This binding inhibits TdT’s catalytic activity, preventing the addition of nucleotides to the growing DNA chain and ultimately disrupting DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of TdT activity and prolonged effects on cellular function, including continued cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TdT activity and reduces tumor growth without significant adverse effects . At higher doses, toxic effects such as weight loss, organ toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound: is involved in metabolic pathways related to nucleotide metabolism. The compound is metabolized by enzymes that modify its functional groups, leading to the formation of metabolites that are excreted from the body . The metabolic pathways involve oxidation, reduction, and conjugation reactions that facilitate the compound’s elimination .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, such as tumors . The compound’s distribution is also affected by its physicochemical properties, including solubility and lipophilicity .

Subcellular Localization

The subcellular localization of This compound is primarily within the nucleus, where it exerts its inhibitory effects on TdT . The compound’s localization is facilitated by nuclear targeting signals and post-translational modifications that direct it to the nucleus . This localization is crucial for its function in disrupting DNA synthesis and repair processes .

Propiedades

IUPAC Name |

(4-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O2/c1-30-7-6-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-2-4-17(22)5-3-14/h2-5,12-13,15-16H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUMJPZJQPEYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6468585.png)

![6-ethyl-5-fluoro-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468597.png)

![3-(4-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6468601.png)

![2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6468608.png)

![6-ethyl-5-fluoro-2-[5-(quinoxaline-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468628.png)

![6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468629.png)

![9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468630.png)

![5-(9-methyl-9H-purin-6-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468633.png)

![2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468640.png)

![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B6468655.png)

![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B6468669.png)

![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468674.png)

![5-(9-methyl-9H-purin-6-yl)-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468682.png)